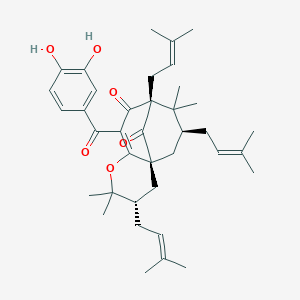
7-Epi-Isogarcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Epi-Isogarcinol is a polycyclic polyprenylated acylphloroglucinol (PPAP) derived from various Garcinia species. This compound exhibits moderate antiproliferative activity by blocking the STAT3 signaling pathway, thereby inducing apoptosis and inhibiting cell migration
準備方法
Synthetic Routes and Reaction Conditions: 7-Epi-Isogarcinol can be synthesized from garcinol by treatment with diluted hydrochloric acid in toluene at room temperature . This method involves the isomerization of garcinol to form this compound.
Industrial Production Methods: The process involves the extraction of garcinol using methanol, followed by chromatographic purification and crystallization .
化学反応の分析
Types of Reactions: 7-Epi-Isogarcinol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
科学的研究の応用
7-Epi-Isogarcinol has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It is used to study the STAT3 signaling pathway and its role in cell proliferation and apoptosis.
Medicine: Its antiproliferative properties make it a potential candidate for cancer therapy.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of 7-Epi-Isogarcinol involves the inhibition of the STAT3 signaling pathway. By blocking this pathway, the compound induces apoptosis and inhibits cell migration . The molecular targets include STAT3 and other related proteins involved in cell signaling and proliferation.
類似化合物との比較
Garcinol: A closely related compound that can be converted to 7-Epi-Isogarcinol through isomerization.
Isoxanthochymol: Another polycyclic polyprenylated acylphloroglucinol with similar biological activities.
Cycloxanthochymol: A structurally related compound with comparable properties.
Uniqueness: this compound is unique due to its specific inhibition of the STAT3 signaling pathway, which distinguishes it from other similar compounds. Its moderate antiproliferative activity and ability to induce apoptosis make it a valuable compound for further research and development in medicinal chemistry .
特性
分子式 |
C38H50O6 |
|---|---|
分子量 |
602.8 g/mol |
IUPAC名 |
(1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.01,6]tridec-6-ene-8,13-dione |
InChI |
InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1 |
InChIキー |
KXTNVBQRLRYVCO-PFACJMQPSA-N |
異性体SMILES |
CC(=CC[C@H]1C[C@]23C[C@@H](C(OC2=C(C(=O)[C@@](C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
正規SMILES |
CC(=CCC1CC23CC(C(OC2=C(C(=O)C(C3=O)(C1(C)C)CC=C(C)C)C(=O)C4=CC(=C(C=C4)O)O)(C)C)CC=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)



![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)





